molecular formula C19H18F2N4O2 B2978775 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-(3,4-difluorophenyl)isoxazol-3-yl)methanone CAS No. 1334373-54-4

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-(3,4-difluorophenyl)isoxazol-3-yl)methanone

Cat. No. B2978775
CAS RN: 1334373-54-4
M. Wt: 372.376
InChI Key: DJICZJOSIPVECL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural AnalysisResearch on related compounds shows significant interest in the synthesis and structural elucidation of compounds with piperidine and imidazole motifs, which are crucial for their biological and chemical properties. For instance, studies on the synthesis of compounds such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone highlight the methodologies for preparing compounds with similar structural frameworks, emphasizing the use of piperidine and difluorophenyl groups in chemical synthesis Zheng Rui, 2010. This research provides insight into the synthetic routes that could be applied or modified for the synthesis of "(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-(3,4-difluorophenyl)isoxazol-3-yl)methanone."

Antimicrobial and Antiproliferative Activities

Compounds bearing the piperidin-4-yl)methanone motif have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating the potential antimicrobial applications of these compounds. For example, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showed good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the relevance of this structural framework in developing new antimicrobial agents L. Mallesha, K. Mohana, 2014. Moreover, compounds with structural similarities have been evaluated for antiproliferative activity, contributing to the research in cancer treatment strategies S. Benaka Prasad et al., 2018.

Material Science Applications

The synthesis and characterization of compounds with imidazole and piperidine units extend to material science, where these compounds' optical and thermal properties are of interest. Studies on novel poly(amide-ether)s bearing imidazole pendants have explored the physical and optical properties of such materials, showing that these compounds can form low-colored and flexible films with potential applications in electronics and photonics M. Ghaemy et al., 2013.

properties

IUPAC Name

[5-(3,4-difluorophenyl)-1,2-oxazol-3-yl]-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2/c20-15-2-1-14(9-16(15)21)18-10-17(23-27-18)19(26)25-6-3-13(4-7-25)11-24-8-5-22-12-24/h1-2,5,8-10,12-13H,3-4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJICZJOSIPVECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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